p-Nitrophenyl N2-(tert-butoxycarbonyl)-N6-((2-(methylsulphonyl)ethoxy)carbonyl)-L-lysinate
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Overview
Description
p-Nitrophenyl N2-(tert-butoxycarbonyl)-N6-((2-(methylsulphonyl)ethoxy)carbonyl)-L-lysinate is a complex organic compound that features a nitrophenyl group, a tert-butoxycarbonyl (Boc) protecting group, and a methylsulphonyl ethoxycarbonyl group attached to an L-lysine backbone. This compound is primarily used in organic synthesis and peptide chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrophenyl N2-(tert-butoxycarbonyl)-N6-((2-(methylsulphonyl)ethoxy)carbonyl)-L-lysinate typically involves multiple steps:
Protection of the Amino Group: The amino group of L-lysine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Introduction of the Methylsulphonyl Ethoxycarbonyl Group: The protected lysine is then reacted with methylsulphonyl ethyl chloroformate to introduce the methylsulphonyl ethoxycarbonyl group.
Formation of the p-Nitrophenyl Ester: Finally, the compound is reacted with p-nitrophenyl chloroformate to form the p-nitrophenyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
p-Nitrophenyl N2-(tert-butoxycarbonyl)-N6-((2-(methylsulphonyl)ethoxy)carbonyl)-L-lysinate undergoes several types of chemical reactions:
Substitution Reactions: The nitrophenyl group can undergo nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, and the methylsulphonyl ethoxycarbonyl group can be removed under basic conditions.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Basic Conditions: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be used to remove the methylsulphonyl ethoxycarbonyl group.
Major Products Formed
Deprotected Lysine Derivatives: Removal of the protecting groups yields the free amino and carboxyl groups of lysine.
Substituted Nitrophenyl Derivatives: Nucleophilic substitution reactions yield various substituted nitrophenyl derivatives.
Scientific Research Applications
p-Nitrophenyl N2-(tert-butoxycarbonyl)-N6-((2-(methylsulphonyl)ethoxy)carbonyl)-L-lysinate has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Bioconjugation: The compound is used in bioconjugation reactions to attach peptides to other biomolecules.
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein modifications.
Mechanism of Action
The mechanism of action of p-Nitrophenyl N2-(tert-butoxycarbonyl)-N6-((2-(methylsulphonyl)ethoxy)carbonyl)-L-lysinate involves its reactivity towards nucleophiles and its ability to undergo deprotection reactions. The nitrophenyl group acts as a leaving group in nucleophilic substitution reactions, while the Boc and methylsulphonyl ethoxycarbonyl groups provide temporary protection to the amino and carboxyl groups, respectively.
Comparison with Similar Compounds
Similar Compounds
Boc-L-Glutamine p-Nitrophenyl Ester: Similar in structure but with a glutamine backbone instead of lysine.
N-tert-Butoxycarbonyl-L-glutamine p-nitrophenyl ester: Another Boc-protected amino acid derivative with a nitrophenyl ester group.
Uniqueness
p-Nitrophenyl N2-(tert-butoxycarbonyl)-N6-((2-(methylsulphonyl)ethoxy)carbonyl)-L-lysinate is unique due to the presence of both Boc and methylsulphonyl ethoxycarbonyl protecting groups, which provide orthogonal protection strategies in peptide synthesis. This allows for selective deprotection and functionalization of the lysine residue.
Properties
58082-65-8 | |
Molecular Formula |
C21H31N3O10S |
Molecular Weight |
517.6 g/mol |
IUPAC Name |
(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(2-methylsulfonylethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C21H31N3O10S/c1-21(2,3)34-20(27)23-17(18(25)33-16-10-8-15(9-11-16)24(28)29)7-5-6-12-22-19(26)32-13-14-35(4,30)31/h8-11,17H,5-7,12-14H2,1-4H3,(H,22,26)(H,23,27)/t17-/m0/s1 |
InChI Key |
AMMIWIHTJFNQDK-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCCS(=O)(=O)C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCCS(=O)(=O)C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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